N-tert-Butyl-N'-ethyl ethylenediamine
Overview
Description
N-tert-Butyl-N’-ethyl ethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atoms of the ethylenediamine backbone
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-tert-Butyl-N’-ethyl ethylenediamine are currently unknown The compound could potentially influence a variety of pathways, given its complex structure and potential for diverse interactions
Result of Action
The molecular and cellular effects of N-tert-Butyl-N’-ethyl ethylenediamine’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the subsequent changes in cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-ethyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl chloride and ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
NH2CH2CH2NH2+(CH3)3CCl+C2H5Cl→(CH3)3CNHCH2CH2NHC2H5
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-N’-ethyl ethylenediamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-ethyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: N-substituted ethylenediamine derivatives.
Scientific Research Applications
N-tert-Butyl-N’-ethyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N’-methyl ethylenediamine
- N-tert-Butyl-N’-propyl ethylenediamine
- N-tert-Butyl-N’-butyl ethylenediamine
Uniqueness
N-tert-Butyl-N’-ethyl ethylenediamine is unique due to the specific combination of tert-butyl and ethyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N'-tert-butyl-N-ethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREKOMBGZSSZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428259 | |
Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-74-9 | |
Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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